molecular formula C18H22N2O3 B2656426 N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide CAS No. 1333516-05-4

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide

Katalognummer B2656426
CAS-Nummer: 1333516-05-4
Molekulargewicht: 314.385
InChI-Schlüssel: CIRQARVFZHMERB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CX-5461, is a small molecule inhibitor that has shown promise in the field of cancer research. It is a G-quadruplex stabilizer that selectively targets RNA polymerase I (Pol I) transcription, leading to inhibition of ribosomal RNA (rRNA) synthesis and ultimately, cancer cell death.

Wirkmechanismus

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide selectively binds to and stabilizes G-quadruplex structures in the DNA of cancer cells, leading to inhibition of Pol I transcription and ultimately, cancer cell death. G-quadruplex structures are four-stranded DNA structures that are commonly found in the promoter regions of genes that are involved in cancer cell growth and survival. By stabilizing these structures, N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide prevents the binding of transcription factors and RNA polymerase I, leading to inhibition of rRNA synthesis and ultimately, cancer cell death.
Biochemical and physiological effects:
N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the overexpression of Pol I in cancer cells, which makes them more sensitive to the effects of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. In addition to its effects on rRNA synthesis, N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is its selectivity towards cancer cells, which makes it a promising therapeutic agent for various types of cancer. However, there are also some limitations to its use in lab experiments. N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is a relatively new drug, and its long-term effects on normal cells are still unknown. In addition, the synthesis of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is complex and requires specialized equipment, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. This could help to identify patients who are most likely to benefit from treatment with N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. Another area of interest is the development of combination therapies that can enhance the efficacy of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. Finally, there is also interest in exploring the use of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide in combination with immunotherapy, as it has been shown to enhance the immune response in preclinical studies.
In conclusion, N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer. Its selective targeting of Pol I transcription in cancer cells makes it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, as well as its long-term effects on normal cells.

Synthesemethoden

The synthesis of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-(4-ethoxyphenyl)-4-oxobutanoyl chloride with N-(1-cyano-1-cyclopropylethyl)amine in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been extensively researched in the field of cancer biology due to its ability to selectively target Pol I transcription in cancer cells. This has led to the identification of N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide as a potential therapeutic agent for various types of cancer, including hematological malignancies and solid tumors. In preclinical studies, N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has shown promise in inhibiting the growth of cancer cells, inducing apoptosis, and sensitizing cancer cells to other chemotherapeutic agents.

Eigenschaften

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-23-15-8-4-13(5-9-15)16(21)10-11-17(22)20-18(2,12-19)14-6-7-14/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRQARVFZHMERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.